
3-(Dimethylamino)-1-(4-phenylsulfanylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one is an organic compound with a complex structure that includes a dimethylamino group, a phenylsulfanyl group, and a propenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one typically involves the reaction of 4-(phenylsulfanyl)benzaldehyde with dimethylamine and an appropriate propenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated ketones or alcohols.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(dimethylamino)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one
- 3-(dimethylamino)-1-[4-(ethylsulfanyl)phenyl]-2-propen-1-one
- 3-(dimethylamino)-1-[4-(isopropylsulfanyl)phenyl]-2-propen-1-one
Uniqueness
3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]-2-propen-1-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs with different alkylsulfanyl groups
Propiedades
Fórmula molecular |
C17H17NOS |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-(4-phenylsulfanylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NOS/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15/h3-13H,1-2H3 |
Clave InChI |
NUXZDMZXNXBJMX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate](/img/structure/B14801796.png)
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
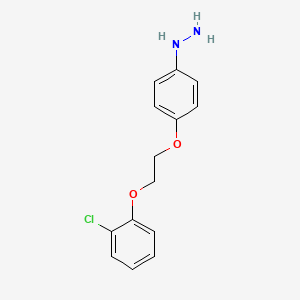
![Tert-butyl 3-[2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14801808.png)

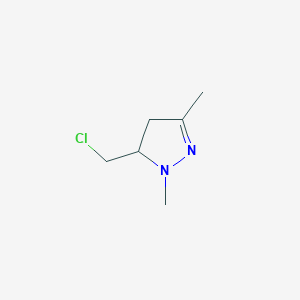
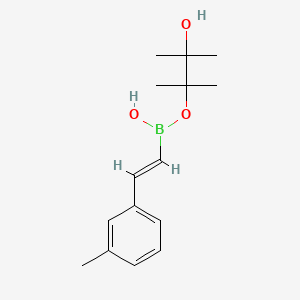
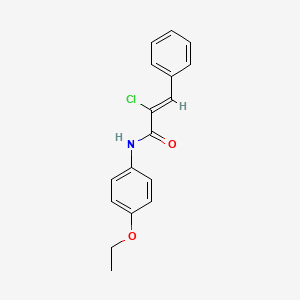
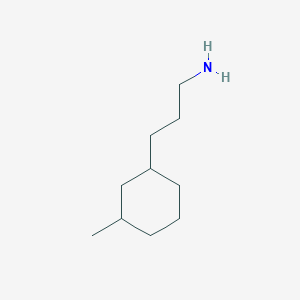
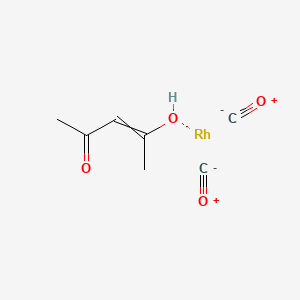
![N-(2-chlorophenyl)-4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14801844.png)
![(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14801852.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,10R,16S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14801854.png)

